molecular formula C22H14Cl2N2O B14922696 N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine

N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine

Cat. No.: B14922696
M. Wt: 393.3 g/mol
InChI Key: YPIJZUIYLBKYHI-PZAPUMBBSA-N
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Description

N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex molecular structure, which includes a benzoxazole ring, a phenyl group, and a dichlorophenyl group. Its unique structure makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine typically involves multiple steps. One common method includes the condensation of 2-phenyl-1,3-benzoxazole-5-amine with (1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-al under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine stands out due to its unique combination of a benzoxazole ring and a dichlorophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H14Cl2N2O

Molecular Weight

393.3 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-en-1-imine

InChI

InChI=1S/C22H14Cl2N2O/c23-17-9-8-15(19(24)13-17)7-4-12-25-18-10-11-21-20(14-18)26-22(27-21)16-5-2-1-3-6-16/h1-14H/b7-4+,25-12?

InChI Key

YPIJZUIYLBKYHI-PZAPUMBBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=C/C=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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